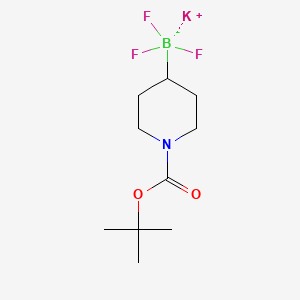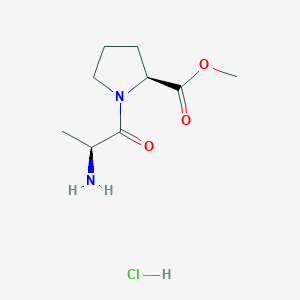
2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid, or FMNA, is a synthetic analog of nicotine, a naturally occurring alkaloid found in various plants and animals. FMNA has been used in numerous scientific studies to investigate the effects of nicotine on the body, as well as to explore potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound plays a crucial role in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Role in Aza-Michael Addition
The compound is used in aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . This process is part of a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives .
Building Blocks for Biologically Active Compounds
Azetidine carboxylic acids, including “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid”, are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Natural Occurrence and Biological Activity
Specifically, L-azetidine-2-carboxylic acid, which is structurally similar to “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid”, is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .
Intermediate for the Synthesis of Estrogen Receptor Modulating Compounds
Methods of making 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol 9, an intermediate useful for the synthesis of estrogen receptor modulating compounds, are described . This highlights the potential of “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid” in the development of new drugs.
Pharmaceutical Industry Applications
The compound is used in the pharmaceutical industry, as evidenced by the patent filed by F. Hoffmann-La Roche Ag and Genentech, Inc . The patent describes a process for the preparation of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol, which is a key intermediate in the synthesis of various pharmaceutical compounds .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-4-7-5-13(6-7)9-8(10(14)15)2-1-3-12-9/h1-3,7H,4-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPHSPAJCKDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)


![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)



![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)

